molecular formula C13H25BO3 B8203227 2-(3-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8203227
M. Wt: 240.15 g/mol
InChI Key: AYFAAPJSWGBLEJ-UHFFFAOYSA-N
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Description

2-(3-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxycyclohexanol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane
  • 2-(Cyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(3-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its methoxy substituent on the cyclohexyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This structural feature can provide advantages in specific synthetic applications where steric and electronic effects are critical .

Properties

IUPAC Name

2-(3-methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO3/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFAAPJSWGBLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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